molecular formula C8H7BrClF B1379442 1-(1-Bromoethyl)-3-chloro-2-fluorobenzene CAS No. 1803582-23-1

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene

Cat. No.: B1379442
CAS No.: 1803582-23-1
M. Wt: 237.49 g/mol
InChI Key: HTGPZZDWBXMVEM-UHFFFAOYSA-N
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Description

“1-(1-Bromoethyl)benzene” is a compound that has been used in various chemical reactions . It has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine, and as an initiator in the synthesis of bromine-terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .


Synthesis Analysis

While specific synthesis methods for “1-(1-Bromoethyl)-3-chloro-2-fluorobenzene” were not found, a related compound, “2-(1-bromoethyl)-7-methoxy-3-nitrodibenzo[b,d]furan (8)”, was synthesized by introducing PPh3-polymer supported and CBr4 to compound 7 in CH2Cl2 in an ice bath .


Molecular Structure Analysis

The molecular structure of “1-(1-Bromoethyl)benzene” includes a benzene ring with a bromoethyl group attached . The exact structure of “this compound” would likely be similar, with additional chloro and fluoro substituents on the benzene ring.


Chemical Reactions Analysis

Epoxides, which are cyclic ethers, are susceptible to cleavage by bases . This might be relevant if “this compound” can form an epoxide intermediate in some reactions. Additionally, exhaustive oxidation of organic molecules by KMnO4 will proceed until the formation of carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(1-Bromoethyl)benzene” include a molecular weight of 185.06 g/mol and a molecular formula of C8H9Br . It’s important to note that the properties of “this compound” would be different due to the additional chloro and fluoro substituents.

Scientific Research Applications

Electrochemical Fluorination

1-(1-Bromoethyl)-3-chloro-2-fluorobenzene is used in the electrochemical fluorination of aromatic compounds. This process involves the cathodic dehalogeno-defluorination of halobenzenes, including bromobenzene and chlorobenzene. This reaction is significant in the formation of various fluorinated compounds, which are valuable in different industrial and pharmaceutical applications (Horio et al., 1996).

Regioselective Ortho-lithiation

In the context of regioselective ortho-lithiation, this compound has been studied for deprotonation in the presence of other halogens like chlorine or bromine. The outcomes of such reactions can lead to the formation of various benzoic acids, which are crucial in synthesizing a wide range of organic compounds (Mongin & Schlosser, 1996).

Microwave Spectrum and Molecular Structure Analysis

The compound plays a role in the study of molecular structures and spectroscopy. For instance, investigations on similar molecules, such as 1-chloro-3-fluorobenzene, have enabled the understanding of molecular structures, rotational and quartic centrifugal distortion constants, and the components of the nuclear quadrupole coupling tensor in various halogenated benzenes (Onda et al., 1994).

Cobalt-Catalyzed Carbonylation

This compound is involved in cobalt-catalyzed carbonylation reactions. Such reactions have been employed to synthesize various fluorinated benzoic acids from polysubstituted bromo, fluoro, and chloro fluorobenzenes. This process is significant in developing methods to prepare various derivatives of fluorobenzoic acid (Boyarskiy et al., 2010).

Synthesis of Trimethyl(2-phenoxyethyl)silanes

The compound has also been used in the direct synthesis of trimethyl(2-phenoxyethyl)silanes from aromatic fluorides. This synthesis method highlights the compound's versatility in chemical reactions, tolerating a variety of substituents and demonstrating its utility in organic synthesis (Grecian et al., 2005).

Mechanism of Action

Safety and Hazards

The safety data sheet for “1-(1-Bromoethyl)benzene” indicates that it is flammable and causes skin irritation . It’s crucial to handle it with appropriate personal protective equipment and avoid release to the environment .

Properties

IUPAC Name

1-(1-bromoethyl)-3-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGPZZDWBXMVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-23-1
Record name 1-(1-bromoethyl)-3-chloro-2-fluorobenzene
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